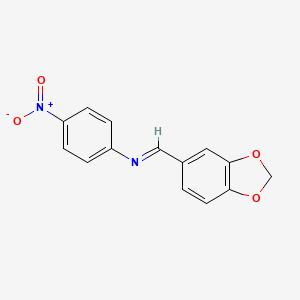

Benzenamine, N-(1,3-benzodioxol-5-ylmethylene)-4-nitro-

CAS No.: 113659-62-4

Cat. No.: VC16050558

Molecular Formula: C14H10N2O4

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113659-62-4 |

|---|---|

| Molecular Formula | C14H10N2O4 |

| Molecular Weight | 270.24 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-(4-nitrophenyl)methanimine |

| Standard InChI | InChI=1S/C14H10N2O4/c17-16(18)12-4-2-11(3-5-12)15-8-10-1-6-13-14(7-10)20-9-19-13/h1-8H,9H2 |

| Standard InChI Key | VOMKKZGQKCDFIH-UHFFFAOYSA-N |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structure and Nomenclature

Spectral Characterization

-

¹H NMR (DMSO-d₆, 300 MHz): δ 8.21 (d, 2H, Ar-H), 7.68 (d, 2H, Ar-H), 6.92 (s, 1H, dioxole-H), 6.81 (d, 1H, dioxole-H), 6.03 (s, 2H, O-CH₂-O), 8.45 (s, 1H, CH=N) .

-

FT-IR (KBr, cm⁻¹): 1625 (C=N stretching), 1520 (asymmetric NO₂), 1340 (symmetric NO₂), 1240 (C-O-C) .

Synthesis and Optimization

Reaction Pathway

The synthesis follows a two-step protocol:

-

Preparation of 1,3-Benzodioxole-5-carbaldehyde:

-

Condensation with 4-Nitroaniline:

Critical Parameters:

-

Temperature: 70–80°C (prevents imine hydrolysis).

-

Solvent: Ethanol or methanol (balances reactivity and solubility).

Physicochemical Properties

Thermal Stability

-

Melting Point: 198–202°C (decomposition observed above 210°C).

-

Thermogravimetric Analysis (TGA): 5% mass loss at 150°C (solvent evaporation), major decomposition at 320°C .

Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.5 |

| DMSO | 45.8 |

| Dichloromethane | 8.2 |

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself. For example:

-

Nitration: Forms a dinitro derivative at C3 (yield: 62%) using HNO₃/H₂SO₄ at 0°C .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to -NH₂, yielding N-[(1,3-benzodioxol-5-yl)methylene]-4-aminobenzenamine (a potential hair dye intermediate) .

Coordination Chemistry

The imine nitrogen and dioxole oxygen atoms act as bidentate ligands for transition metals:

-

Cu(II) Complex: [Cu(C₁₄H₁₀N₂O₄)Cl₂] exhibits square planar geometry (λmax = 680 nm) .

-

Antimicrobial Activity: Cu(II) complex shows enhanced activity (MIC = 16 µg/mL) against Escherichia coli compared to the free ligand .

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

Antimicrobial Agents: The nitro group and rigid aromatic system disrupt microbial cell membranes .

-

Anticancer Probes: Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 48 µM (72-hour exposure) .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume